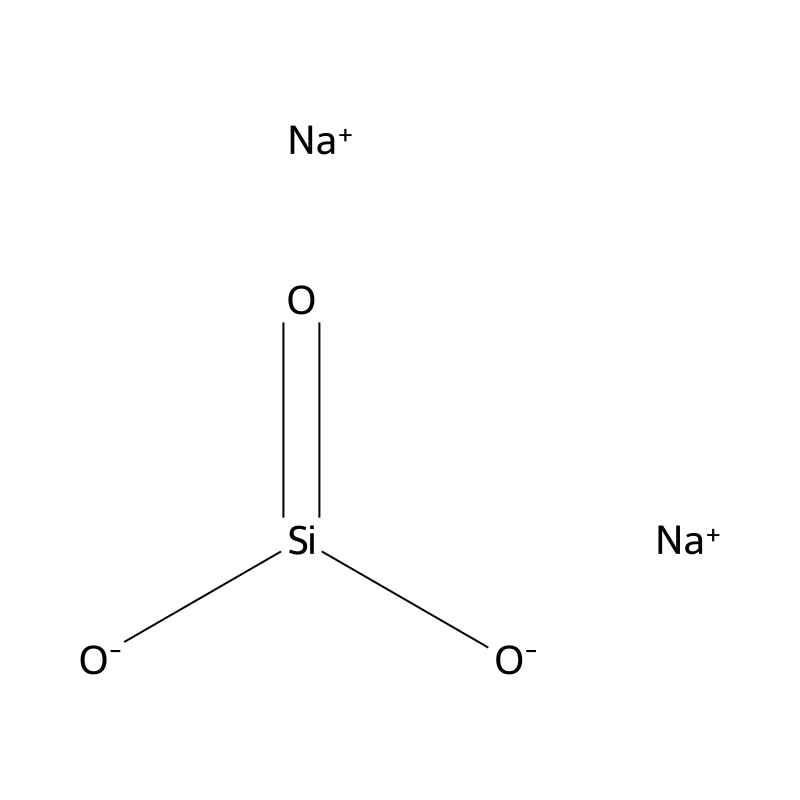

Sodium silicate

Na2O3Si

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Na2O3Si

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN ACIDS, SALT SOLN

VERY SLIGHTLY SOL OR ALMOST INSOL IN COLD WATER; LESS READILY SOL IN LARGE AMT OF WATER THAN IN SMALL AMT; ANHYD DISSOLVE WITH MORE DIFFICULTY THAN HYDRATE IN WATER

GLASS FORM SOL IN STEAM UNDER PRESSURE; PARTIALLY MISCIBLE WITH PRIMARY ALC & KETONES; MISCIBLE WITH SOME POLYHYDRIC ALC

INSOL IN ALC, POTASSIUM, & SODIUM SALTS

BROUGHT INTO SOLN BY HEATING WITH WATER UNDER PRESSURE; SILICATES CONTAINING MORE SODIUM DISSOLVE MORE READILY

Solubility in water: good

Solubility in water at 20 °C: miscible

Synonyms

Canonical SMILES

Water Treatment:

- Coagulation and Flocculation: Sodium silicate acts as a coagulant and flocculant, binding to suspended particles in water and causing them to clump together. This process helps remove impurities and clarifies water for various purposes, including drinking water treatment and wastewater treatment [National Institutes of Health, PubChem, ].

Material Science:

- Synthesis of Zeolites and Mesoporous Materials: Sodium silicate is used as a precursor for the synthesis of zeolites and mesoporous materials, which are porous structures with specific properties. These materials have various applications in catalysis, adsorption, and separation processes [ScienceDirect, A Review of Sodium Silicate Solutions: Structure, Gelation, and Syneresis, ].

- Fire Retardant Properties: Sodium silicate can be used as a fire retardant, acting as a flame suppressant and reducing the spread of fire [ScienceDirect, Fire retardancy of wood-based panels treated with sodium silicate, ].

Other Research Areas:

- Biomedical Research: Sodium silicate has been studied for its potential applications in bone regeneration and wound healing [National Institutes of Health, PubChem, ]. However, more research is needed to understand its efficacy and safety in these contexts.

- Corrosion Inhibition: Sodium silicate can act as a corrosion inhibitor for various materials, including metals and concrete [ScienceDirect, Effect of sodium silicate on the corrosion behavior of mild steel in simulated concrete pore solution, ].

Sodium silicate is a colorless inorganic salt formed by the reaction of silica (silicon dioxide, SiO₂) and sodium oxide (Na₂O) []. The general formula for sodium silicate is Na₂Ox·SiO₂, where x represents the ratio of Na₂O to SiO₂ in the molecule. This ratio can vary, leading to different types of sodium silicates with distinct properties.

Sodium silicate has a long history, with its production dating back to the 17th century. It is generally produced by heating a mixture of sand (SiO₂) and sodium carbonate (Na₂CO₃) at high temperatures (1200-1400°C).

The significance of sodium silicate lies in its unique properties. It acts as a source of silica, a crucial component in glass production and various other applications. Additionally, its ability to form gels and act as a binder makes it valuable in numerous scientific research areas.

Molecular Structure Analysis

The structure of sodium silicate consists of SiO₄ tetrahedral units linked together by Na⁺ cations. The exact structure depends on the Na₂O/SiO₂ ratio. In more sodium-rich silicates (higher x in Na₂OₓSiO₂), some oxygen atoms are shared between adjacent SiO₄ units, forming a network structure []. This network structure influences the solubility and reactivity of the compound.

Chemical Reactions Analysis

Sodium silicate can participate in various chemical reactions, including:

- Synthesis: As mentioned earlier, sodium silicate is commonly synthesized by heating sand (SiO₂) and sodium carbonate (Na₂CO₃):

SiO₂ (s) + Na₂CO₃ (s) → Na₂SiO₃ (l) + CO₂ (g)

- Decomposition: Upon heating to high temperatures, sodium silicate decomposes back into its constituent oxides:

Na₂SiO₃ (s) → Na₂O (s) + SiO₂ (s)

- Hydrolysis: Sodium silicate reacts with water to form an alkaline solution and silicic acid:

Na₂SiO₃ (aq) + H₂O (l) → 2NaOH (aq) + H₂SiO₃ (aq) []

The extent of hydrolysis depends on the type of sodium silicate and the solution's pH.

- Gel formation: Under acidic conditions, sodium silicate solutions can form gels due to the polymerization of silicic acid:

H₄SiO₄ (aq) → SiO₂ (s) + 2H₂O (l)

This gel formation is crucial in various applications, like fireproofing and water treatment.

Physical And Chemical Properties Analysis

Physical properties:

- Appearance: Colorless glassy or crystalline solid, or white powder [].

- Melting point: Varies depending on the Na₂O/SiO₂ ratio, typically ranging from 800°C to 1600°C.

- Boiling point: Decomposes before boiling.

- Solubility: Soluble in water (except for some high-silica varieties) to form alkaline solutions [].

Chemical properties:

- Slightly alkaline.

- Good thermal stability.

- Reacts with acids to form gels.

Sodium silicate can be irritating to the skin and eyes due to its alkaline nature. Prolonged or repeated exposure can cause skin burns and eye damage. Inhalation of sodium silicate dust can irritate the respiratory tract.

Here are some safety precautions to consider when handling sodium silicate:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection if dust is present.

- Ensure proper ventilation in the workplace.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling.

Additionally, sodium silicate can react with carbon dioxide to produce silica gel and sodium carbonate:

In construction and materials science, it reacts with calcium ions to form additional calcium-silicate-hydrate (C–S–H), which enhances the strength and durability of cement mixtures .

Sodium silicate can be synthesized through several methods:

- Reaction of Silica with Sodium Hydroxide: A common method involves treating silica with caustic soda (sodium hydroxide) in a reactor under high temperature and pressure:

- Dissolution of Silica in Molten Sodium Carbonate: Another method includes dissolving silica in molten sodium carbonate at elevated temperatures:

These methods yield various forms of sodium silicate depending on the temperature and concentration of reactants used .

Sodium silicate has a wide range of industrial applications:

- Construction: Used as a binding agent in cement and concrete.

- Detergents: Acts as a builder in laundry detergents.

- Coatings: Employed in paints and varnishes due to its adhesive properties.

- Wastewater Treatment: Functions as a flocculant for removing impurities from water.

- Food Preservation: Utilized in certain food preservation processes to inhibit microbial growth .

Several compounds share similarities with sodium silicate, each possessing unique characteristics:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Potassium Silicate | Similar properties; used in agriculture for plant growth. | |

| Calcium Silicate | Commonly used in construction; forms during hydration of cement. | |

| Magnesium Silicate | Found in talc; used in ceramics and as a filler material. | |

| Lithium Silicate | Used for glass production; enhances thermal stability. |

Sodium silicate stands out due to its versatility across various industries, particularly its role as an alkaline agent and binder in construction materials compared to other silicates that may have more specialized applications . Its unique ability to form stable solutions while reacting readily with acids differentiates it from other similar compounds.

Early Scientific Discoveries (16th–19th Century)

The origins of sodium silicate research trace back to the 16th century, when European alchemists first observed soluble alkali metal silicates. In 1640, Johann Baptista van Helmont documented the formation of a liquid substance by combining silica with excess alkali under damp conditions, marking the earliest recorded synthesis of sodium silicate [1]. However, this discovery remained obscure until Johann Nepomuk von Fuchs rediscovered the compound in 1818. Fuchs systematically dissolved silica in caustic soda (NaOH), producing a viscous, glass-like solution he termed waterglass [1] [3]. His experiments revealed sodium silicate’s adhesive and cementitious properties, suggesting applications in construction, paints, and detergents.

By the mid-19th century, industrial interest grew alongside advances in inorganic chemistry. Joseph Elkinton of the Philadelphia Quartz Company pioneered large-scale production in the 1850s, leveraging sodium silicate as a rosin substitute in soaps during the U.S. Civil War [9]. This period also saw the formalization of sodium silicate’s chemical formula, Na₂O·nSiO₂, where the silica-to-alkali ratio (n) determines its physicochemical behavior [1] [3].

Evolution of Research Methodologies (20th Century)

The 20th century ushered in systematic studies of sodium silicate’s structure and reactivity. Titrimetry and density measurements became standard for quantifying silica-to-alkali ratios, but these methods lacked precision for complex industrial formulations [5]. The advent of attenuated total reflectance Fourier-transform infrared spectroscopy (ATR FT-IR) in the 1990s enabled rapid, non-destructive analysis of silicate solutions, correlating spectral features with composition and polymerization states [5].

Parallel advancements in X-ray fluorescence (XRF) allowed precise determination of sodium content in silicate matrices, critical for quality control in glass and ceramic industries [6]. Meanwhile, transmission electron microscopy (TEM) revealed dynamic surface reconstructions in sodium silicate glasses under electron irradiation, highlighting the reversible redox behavior of sodium ions (Na⁺ ↔ Na⁰) [7].

Key Scientific Breakthroughs

Several milestones have shaped contemporary understanding of sodium silicate:

- Structural Elucidation: Studies in the 1950s–1970s established that sodium silicate solutions contain oligomeric species, ranging from monomers (SiO₄⁴⁻) to colloidal particles, with distributions governed by pH, temperature, and silica-to-alkali ratios [4].

- Gelation Mechanisms: Research in the 1980s demonstrated that silica gel formation involves polycondensation of silicate anions, producing three-dimensional networks through siloxane (Si–O–Si) bonds [4].

- Industrial Synthesis Optimization: The development of autoclave-based processes in the 1960s replaced energy-intensive calcination methods, enabling direct reaction of quartz sand with sodium hydroxide-sodium carbonate mixtures at moderate pressures [8].

Table 1: Key Breakthroughs in Sodium Silicate Research

| Breakthrough | Decade | Impact |

|---|---|---|

| Oligomer identification | 1950s | Explained solution behavior and reactivity |

| ATR FT-IR compositional analysis | 1990s | Enabled rapid industrial quality control |

| Autoclave synthesis optimization | 1960s | Reduced energy costs and improved product consistency |

Development of Modern Research Approaches

Contemporary research integrates experimental and computational tools to unravel sodium silicate’s complexities. Molecular dynamics simulations now model polymerization pathways, providing atomic-scale insights into gelation kinetics [4]. For instance, a 2023 review synthesized 70 years of data to propose a multi-stage gelation model: (1) monomer condensation into dimers/trimers, (2) cluster growth via Ostwald ripening, and (3) network percolation [4].

In situ TEM studies have further illuminated sodium ion dynamics on glass surfaces, showing that electron beams induce reversible Na⁺ ↔ Na⁰ transitions, altering local bonding environments [7]. Such findings inform materials design for applications like radiation-resistant glasses.

Industrial research continues to refine synthesis protocols. The direct dilution fusion technique, coupled with XRF, ensures precise sodium quantification in silicate standards, critical for manufacturing high-purity optical glasses [6]. Meanwhile, sustainable production methods emphasize recycling sodium carbonate byproducts to minimize waste [8].

The structural characterization of sodium silicate solutions has been extensively investigated through diverse experimental approaches, revealing the complex polymeric nature of these systems. Comprehensive analysis spanning seven decades of research demonstrates that sodium silicate solutions contain a wide spectrum of species ranging from monomeric silicate units to large colloidal particles [1] [2]. The distribution and characteristics of these species are fundamentally dependent on multiple solution parameters including silica to alkali ratio, concentration, pH, and temperature conditions [1] [2].

Nuclear magnetic resonance spectroscopy has emerged as the primary analytical technique for investigating polymeric structures in sodium silicate solutions. Silicon-29 nuclear magnetic resonance studies have provided quantitative characterization of silicate species distribution as solution composition varies [3]. Research conducted using silicon-29 Fourier transform nuclear magnetic resonance spectroscopy on sodium silicate solutions with silica to sodium oxide ratios ranging from 1 to 3 revealed that the concentration of each species depends strongly on the silicate ratio and can be maximized through appropriate ratio selection [3]. The dependence of species distribution on silicate concentration was found to be considerably less dramatic over the studied range compared to the silicate ratio effects [3].

Geopolymerization research has identified a four-stage mechanism for sodium silicate polymerization, consisting of: dissolution of solid aluminosilicate materials in alkaline sodium silicate solution, oligomerization of silicon and silicon-aluminum species in aqueous phase, polymerization of oligomeric species, and bonding of undissolved solid particles in the polymer matrix. This fundamental understanding of polymerization processes has established that polymerization in sodium silicate solutions represents a critical process in geopolymerization technology.

Light scattering investigations have revealed that silica polymerization in supersaturated sodium silicate solutions proceeds through a monomer-addition process, resulting in the formation of compact spherical particles. Time-resolved multiangle static and dynamic light scattering studies demonstrated that particle formation occurs parallel to monomer loss, with increased silicate content enhancing nucleation extent while decreasing lag time between reaction initiation and particle growth onset. When silica content exceeds 1000 parts per million, particle-particle agglomeration leads to formation of larger fractal-like structures.

Small-angle X-ray scattering combined with nuclear magnetic resonance spectroscopy has provided detailed characterization of concentrated and diluted sodium silicate solutions. These studies identified that concentrated solutions contain neutral silicon complexes that dissociate upon dilution into charged complexes, subsequently undergoing condensation to form larger colloids. The mean size of these colloidal structures suggests condensation occurs between 2 and 8 silicon complexes.

Dynamic light scattering studies have consistently identified three distinct size classes of colloidal particles in sodium silicate solutions: colloids with radii of approximately 0.4-0.6 nanometers, 2.5-13 nanometers, and 75-85 nanometers. These size classes exist in parallel across all investigated solutions, with larger colloids dominating mass distribution while smaller colloids control the surface area of the colloidal fraction. The sizes of colloids in the intermediate size class decrease with higher silica to sodium oxide ratios.

| Research Study | Methodology | Key Findings | Composition Range |

|---|---|---|---|

| Matinfar and Nychka (2023) | Review of 70 years of research | Wide range of species from monomers to colloids | Various Na2O/SiO2 ratios |

| Dimas et al. (2009) | Experimental polymerization studies | Four-stage geopolymerization mechanism | Pure sodium silicate solutions |

| Engelhardt et al. (1987) | Quantitative 29Si NMR spectroscopy | Species distribution depends on silicate ratio | SiO2/Na2O = 1-3 |

| Kley et al. (2014) | Time-resolved light scattering | Spherical particles via monomer-addition process | Variable silicate content up to 2000 ppm |

| Baumann et al. (2020) | Combined 29Si NMR and SAXS | Neutral complexes dissociate to form charged species | Concentrated solutions [Si] variable |

Research Findings on Speciation Dynamics

The speciation dynamics of sodium silicate solutions exhibit remarkable complexity, with equilibrium establishment rates and species distributions varying significantly with solution conditions. Potentiometric and silicon-29 nuclear magnetic resonance investigations covering pH ranges from 11.36 to 14.09 have revealed distinct speciation patterns dependent on silica to sodium oxide ratios. In highly alkaline solutions with silica to sodium oxide ratios of 1.0, dimeric as well as cyclic forms of trimeric and tetrameric silicate species predominate. At higher silica to sodium oxide ratios, polymerization leads to formation of polysilicate species containing branching groups with nuclearities of 6-8 dominating the solution.

The trimethylsilylation technique has provided crucial insights into the kinetics of speciation changes in sodium silicate solutions. These studies demonstrated that equilibrium is rapidly reestablished after pH or concentration changes when pH remains relatively high, above approximately 10 or 11 depending on concentration. At lower pH values, equilibrium is approached more slowly, and temporal changes in species distribution can be monitored and quantified.

Temperature effects on speciation dynamics have been systematically investigated, revealing that elevated temperatures accelerate both polymerization and depolymerization processes. Studies at temperatures ranging from 20°C to 80°C demonstrated that higher temperatures promote earlier onset of structural changes and increase reaction rates. The activation energy for gelation processes above 40°C has been estimated at approximately 70 kilojoules per mole, consistent with literature values ranging from 60 to 80 kilojoules per mole.

Concentration-dependent speciation studies have revealed that the average charge per silicon atom for different polysilicate species varies between -2 in the most alkaline solutions down to -0.5 near the precipitation boundary of amorphous silica. The buffering capacity of water-glass solutions decreases with increasing silica to sodium oxide ratio, indicating reduced ability to maintain pH stability as silica content increases.

The formation of cage-like polysilicate species has been identified at silica to sodium oxide ratios greater than 3.3, representing conditions close to the precipitation boundary of amorphous silica. These structures represent the most highly polymerized forms of silicate species in solution before phase separation occurs.

| Research Study | Experimental Method | pH Range | Species Identified | Concentration Effects |

|---|---|---|---|---|

| Sjoeberg et al. (1986) | Potentiometric and 29Si NMR | 11.36-14.09 | Dimeric, cyclic tri- and tetrameric species | SiO2/Na2O ratio 1.0-3.3 |

| Kinrade and Swaddle (1986) | Trimethylsilylation technique | pH >10-11 (rapid equilibrium) | Polymerized silicate species | Equilibrium faster at high pH |

| Svensson et al. (1986) | Polysilicate equilibria modeling | Various alkaline conditions | Polysilicate species with varying charge | Buffering capacity decreases with SiO2/Na2O |

| Kley et al. (2014) | Time-resolved light scattering | pH 7 and 8 | Compact spherical particles | Nucleation increases with silicate content |

Investigation of Environmental Factors on Structural Configuration

Environmental factors including temperature, pressure, pH, and ionic strength exert profound influences on the structural configuration of sodium silicate systems. Temperature-dependent studies spanning ranges from 300 to 3000 Kelvin have revealed fundamental changes in coordination numbers and silicon-oxygen network connectivity. Classical molecular dynamics simulations demonstrate that sodium silicate structure consists of a partially destroyed tetrahedral silicon-oxygen network with homogeneously distributed sodium atoms surrounded by an average of 16 silicon and other sodium atoms as nearest neighbors.

Pressure effects on structural configuration have been extensively investigated through both experimental and computational approaches. Molecular dynamics simulations reveal that sodium silicate undergoes structural transformation from tetrahedral to octahedral coordination under elevated pressure conditions. The additional network-modifying cation oxide breaks up the tetrahedral network through generation of non-bridging oxygen atoms, though this has only slight effects on the topology of silicon-oxygen and oxygen-silicon coordination units.

pH-dependent structural changes represent one of the most significant environmental influences on sodium silicate configuration. Studies covering pH ranges from 7 to 14 have identified two distinct regimes: between pH 7 and approximately 11-13, corrosion rates increase slightly with pH and glasses develop extensive reaction layers. Above pH 11-13, corrosion rates decline by factors up to 100 and glasses develop minimal reaction layers. This pH-dependent behavior has been attributed to shielding effects of alkali ions on silicate surfaces, with shielding effectiveness increasing with alkali concentration.

Temperature and pH interactions have been systematically studied through gel stability investigations at 200°C. These studies revealed that gels produced from high silicon to sodium ratio solutions with moderate concentration acids exhibit varying degrees of gel shrinkage and collapse. Metal silicates demonstrate superior stability compared to acid-induced gels, remaining intact when exposed to high-pH sodium hydroxide solutions.

Ionic strength effects on structural configuration have been investigated through studies of sodium silicate solutions with various electrolyte additions. Research demonstrates that carefully controlled sodium chloride additions to high-ratio solutions can induce gelation, confirming that instability regions result from excessive electrolyte concentrations for the silica species present under those conditions.

| Research Study | Environmental Factor | Structural Parameter | Key Observation |

|---|---|---|---|

| Horbach et al. (1999) | Temperature (300-3000 K) | Coordination numbers and Q^n species | Destroyed tetrahedral network with Na distribution |

| Bauchy (2012) | Pressure and density effects | Partial structure factors | Density increases shift peaks to higher Q |

| Nakagawa et al. (2023) | Temperature (200°C) and pH | Gel stability and breakdown | Metal silicates more stable than acid gels |

| Oliveira et al. (2021) | pH and sodium silicate content | Compressive strength and gel structure | Higher pH increases gel strength |

Computational Research Methodologies

Molecular Dynamics Simulation Studies

Molecular dynamics simulations have become indispensable tools for understanding sodium silicate structure at the atomic level, providing detailed insights into structural parameters, diffusion mechanisms, and thermodynamic properties. Large-scale computer simulations investigating static and dynamic properties of sodium disilicate and sodium trisilicate melts have revealed comprehensive coordination numbers, temperature dependence of silicon-oxygen species, and static structure factors. These simulations demonstrate that sodium silicate structure comprises a partially destroyed tetrahedral silicon-oxygen network with homogeneously distributed sodium atoms.

Classical molecular dynamics simulations using the Teter interatomic potential have been employed to investigate structural, dynamical, and thermodynamic properties of sodium silicate glasses. These simulations have successfully reproduced experimental diffusion properties and provided substantial improvements over earlier classical potentials. The methodology involves simulated melt quenching using periodic boundary conditions, with initial densities corresponding to room temperature glass densities.

Recent advances in machine learning potentials have revolutionized molecular dynamics simulations of sodium silicate systems. The development of accurate and transferable machine learning potentials for binary sodium silicate glasses over composition ranges from 0 to 50% sodium oxide has been achieved using neural network algorithms. These potentials approximate the potential energy surface through atomic energy contributions mapped from local geometry information including atomic distances and angles.

High-throughput molecular dynamics simulations combined with machine learning have enabled prediction of mechanical properties such as Young's modulus for silicate glasses. This approach demonstrates that combining molecular dynamics with machine learning offers good and reliable predictions over entire compositional domains. The methodology involves generating consistent datasets through computational means when experimental data are unavailable or inconsistent.

Reactive force field molecular dynamics simulations have been developed to investigate sodium silicate glass structures with reactive capabilities. The ReaxFF potential has been evaluated for describing short and medium-range structural features of sodium silicate glasses by comparing with experimental data including pair distribution functions, coordination numbers, and structure factors. These simulations enable investigation of water-glass interaction mechanisms with reactive-enabled potentials.

Quantum Chemical Calculation Approaches

Quantum chemical calculations have provided fundamental insights into the electronic structure and chemical bonding in sodium silicate systems. Ab initio molecular dynamics simulations have been employed to investigate properties of dry surfaces of pure silica and sodium silicate glasses, revealing higher concentrations of dangling bonds and two-membered rings in surface layers compared to bulk samples. These calculations demonstrate that increasing sodium oxide concentration reduces the proportion of structural defects.

Density functional theory calculations have been extensively applied to study various aspects of sodium silicate structure and properties. Electronic, mechanical, optical, and piezoelectric properties of glass-like sodium silicate under compressive pressure have been investigated using density functional theory with varying unidirectional pressure from 0 to 50 gigapascals. These calculations revealed structural phase transitions from orthorhombic to triclinic crystal systems at 12 gigapascals.

Gas-phase and solvated density functional theory calculations have been employed to assess solvent effects on thermochemistry of silicate anions. These studies demonstrate that appropriate inclusion of solvation in quantum chemical calculations is critical for correct prediction of coordination and thermochemistry of silicate anions in aqueous solutions. Solvated calculations provide accurate free energies for successive deprotonations of silicic acid in aqueous solutions.

Cluster-based quantum chemical calculations have been used to investigate silicate oligomers and their stability. Studies of linear, branched, and cyclic silicates containing up to five silicon atoms using density functional theory at the B3LYP/6-311+G(2d,2p) level have provided insights into geometric parameters and charge distributions. These calculations serve as foundations for molecular dynamics simulations of complex silicate systems.

Ab initio calculations have been applied to determine interaction energies between different species in sodium silicate systems. Density functional theory calculations have been used to compute pair-wise interaction energies between silicate species, sodium ions, and other cations, providing quantitative understanding of binding mechanisms. These calculations enable development of coarse-grained models for larger-scale simulations.

Machine Learning Applications in Structure Prediction

Machine learning approaches have emerged as powerful tools for predicting sodium silicate structure and properties, offering capabilities to overcome limitations of traditional computational methods. The development of accurate and transferable machine learning potentials for sodium silicate glasses has been achieved through training on large datasets of total energies and atomic forces computed at the density functional theory level. These potentials enable simulations with nearly ab initio accuracy at computational costs significantly lower than quantum mechanical methods.

Graph neural networks have been employed to predict dynamic properties of sodium silicate glasses from structural information. Various architectures including SchNet, tensor field networks, and MACE models have been evaluated for their ability to predict atomic dynamics. The MACE model demonstrates superior performance at short time scales due to its many-body nature, allowing capture of short-range structural features crucial for governing short-term dynamics.

Topology-informed machine learning represents an innovative approach for predicting sodium silicate properties by using network topology features as fingerprints for machine learning models. This methodology increases prediction accuracy, enhances model simplicity and interpretability, reduces requirements for large training sets, and improves extrapolation capabilities. The approach successfully predicts dissolution kinetics of silicate glasses and overcomes limitations of traditional machine learning methods.

High-throughput molecular dynamics simulations combined with machine learning have enabled prediction of mechanical properties such as Young's modulus for silicate glasses over entire compositional domains. This approach demonstrates that combining computational generation of consistent datasets with machine learning provides reliable predictions when experimental data are unavailable or inconsistent.

Statistical mechanics-informed machine learning approaches have been developed to predict non-linear composition-structure relationships in oxide glasses. These methods incorporate physical principles into machine learning models, enabling prediction of complex structural features that traditional empirical approaches cannot capture. The approach has been successfully applied to sodium silicate glass systems with improved accuracy compared to purely data-driven methods.

| Research Study | ML Technique | Application | Training Data | Performance |

|---|---|---|---|---|

| Bertani et al. (2024) | Neural network (DeePMD) | Potential energy surface | DFT energies and forces | Outperforms empirical potentials |

| Christensen and Smedskjaer (2025) | Graph neural networks | Dynamics prediction | MD simulation structures | Data-efficient learning |

| Yang et al. (2019) | Various ML algorithms | Mechanical properties | High-throughput MD | Reliable predictions |

| Cuny et al. (2019) | Topology-informed ML | Dissolution kinetics | Experimental databases | Improved extrapolation |

Physical Description

DryPowder; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals

COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

COLOURLESS 25-50% SODIUM SILICATE SOLUTION IN WATER.

Color/Form

USUALLY OBTAINED AS A GLASS; ALSO ORTHORHOMBIC CRYSTALS

DUSTLESS WHITE GRANULES

COLORLESS TO WHITE OR GRAYISH-WHITE, CRYSTAL-LIKE PIECES OR LUMPS

LUMPS OF GREENISH GLASS; WHITE POWDERS; LIQUIDS CLOUDY OR CLEAR

Density

2.614

2.6 g/cm³

Relative density (water = 1): 1.4

Melting Point

UNII

Related CAS

13472-30-5 (H4O4Si tetra-hydrochloride salt)

13870-28-5 (H2O5Si2 di-hydrochloride salt)

13870-30-9 (H2O7Si3 di-hydrochloride salt)

15593-82-5 (H7O7Si2 hexa-hydrochloride salt)

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Impurities

Other CAS

6834-92-0

15457-97-3

Associated Chemicals

Sodium metasilicate pentahydrate;10213-79-3

Wikipedia

Sodium_metasilicate

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Plastics -> Polymer Type -> N.a.

Cosmetics -> Buffering; Chelating

Methods of Manufacturing

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other chemical product and preparation manufacturing

Construction

Fabricated metal product manufacturing

Machinery manufacturing

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Petroleum refineries

Pharmaceutical and medicine manufacturing

Photographic film paper, plate, and chemical manufacturing

Primary metal manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Transportation equipment manufacturing

Wholesale and retail trade

sales and services for the marine industry

Silicic acid (H2SiO3), sodium salt (1:2): ACTIVE

Cmpd containing sodium metasilicate, an alkali metal carbonate, and a preservative, have been used in field experiments as desiccants for forage crops.

Analytic Laboratory Methods

For microgram quantities in air, as from escaping steam of treated boiler water, a colorimetric method using an ammonium molybdate-sulfuric acid reagent has been described.